4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7FO3S It is characterized by the presence of an oxirane (epoxide) ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(oxiran-2-yl)benzenesulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the substitution of the chloride group with a fluoride ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Epoxide Ring Opening: The oxirane ring is susceptible to nucleophilic attack, resulting in ring-opening reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under basic conditions (e.g., with a base like triethylamine) to facilitate the substitution reaction.
Epoxide Ring Opening: Acidic or basic conditions can be employed to promote the ring-opening of the oxirane. For example, using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Diols and Hydroxy Ethers: Formed by the ring-opening of the oxirane with water or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophilic residues in target molecules, such as proteins or small organic compounds. The oxirane ring can also undergo nucleophilic attack, resulting in ring-opening and the formation of new functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Oxiran-2-yl)benzenesulfonyl Chloride: Similar structure but with a chloride group instead of fluoride.
4-(Oxiran-2-yl)benzenesulfonamide: Contains an amide group instead of fluoride.
4-(Oxiran-2-yl)benzenesulfonate: Contains an ester group instead of fluoride.
Uniqueness
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both an epoxide and a sulfonyl fluoride group in the same molecule. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields. The sulfonyl fluoride group offers high reactivity towards nucleophiles, while the epoxide ring provides additional sites for chemical transformations .
Eigenschaften
Molekularformel |
C8H7FO3S |
---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
4-(oxiran-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2 |
InChI-Schlüssel |
ZTKYYXGSINHLQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=CC=C(C=C2)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.